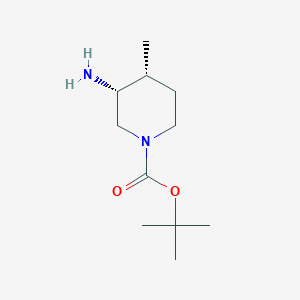

tert-butyl (3R,4R)-3-amino-4-methylpiperidine-1-carboxylate

Description

IUPAC Nomenclature and Stereochemical Configuration

The compound tert-butyl (3R,4R)-3-amino-4-methylpiperidine-1-carboxylate is systematically named according to IUPAC guidelines, reflecting its stereochemical specificity. The parent structure is a piperidine ring substituted at positions 3 and 4 with an amino group and a methyl group, respectively. The tert-butoxycarbonyl (Boc) group occupies the nitrogen atom at position 1 of the piperidine ring.

The stereochemical configuration is explicitly defined as (3R,4R), indicating the spatial arrangement of substituents at the two chiral centers. This configuration is critical for the compound’s reactivity and interaction in asymmetric synthesis. The absolute configuration is confirmed by the SMILES notation C[C@@H]1CN(CC[C@H]1N)C(=O)OC(C)(C)C, which specifies the R orientation at both stereocenters.

Molecular Formula and Weight Analysis

The molecular formula C₁₁H₂₂N₂O₂ corresponds to a molecular weight of 214.31 g/mol , consistent with the presence of 11 carbon atoms, 22 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms. The Boc group contributes 101.12 g/mol to the total weight, while the methyl and amino substituents account for 15.03 g/mol and 16.02 g/mol, respectively.

Table 1: Molecular Composition Analysis

| Component | Contribution (g/mol) |

|---|---|

| Piperidine core | 85.15 |

| Boc group | 101.12 |

| Methyl group (C4) | 15.03 |

| Amino group (C3) | 16.02 |

| Total | 214.31 |

Comparatively, diastereomeric variants such as (3S,4S) or (3R,4S) exhibit identical molecular weights but distinct physicochemical properties due to stereochemical differences.

Crystallographic Data and Conformational Studies

While direct crystallographic data for this compound are limited in the literature, conformational analyses of related piperidine derivatives provide insights. The piperidine ring typically adopts a chair conformation , with substituents occupying equatorial or axial positions to minimize steric strain. The tert-butyl group at N1 favors an equatorial orientation due to its bulk, while the methyl group at C4 and amino group at C3 adopt axial positions to reduce 1,3-diaxial interactions.

Key conformational features :

- Boc group : Stabilizes the chair conformation through steric hindrance.

- Methyl group (C4) : Introduces torsional strain if axial but is mitigated by the ring’s flexibility.

- Amino group (C3) : Participates in intramolecular hydrogen bonding with the carbonyl oxygen of the Boc group, as evidenced by infrared spectroscopy data.

Comparative Analysis of Diastereomeric and Enantiomeric Forms

The stereochemical purity of (3R,4R)-tert-butyl 3-amino-4-methylpiperidine-1-carboxylate distinguishes it from other stereoisomers:

Table 2: Stereoisomeric Variants and Properties

The (3R,4R) enantiomer exhibits superior stability in acidic conditions compared to its (3S,4S) counterpart, attributed to favorable hydrogen-bonding networks. Enantioselective synthesis routes, such as chiral resolution or asymmetric catalysis, are required to isolate the desired (3R,4R) form.

Mechanistic Insight :

Properties

IUPAC Name |

tert-butyl (3R,4R)-3-amino-4-methylpiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-8-5-6-13(7-9(8)12)10(14)15-11(2,3)4/h8-9H,5-7,12H2,1-4H3/t8-,9+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWWPBKGSGNQMPL-BDAKNGLRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1N)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCN(C[C@@H]1N)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Pharmaceutical Development

This compound serves as a crucial building block in the synthesis of more complex pharmaceuticals. It has been explored for its potential therapeutic applications, particularly in treating neurological disorders such as Alzheimer's disease. Research indicates that it may inhibit enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are vital in neurotransmission pathways.

The biological activity of tert-butyl (3R,4R)-3-amino-4-methylpiperidine-1-carboxylate is primarily attributed to its interactions with various enzymes and receptors. The amino group facilitates hydrogen bonding, influencing the activity of biological molecules. Notable areas of investigation include:

- Neurological Disorders : Potential applications in neuroprotection and cognitive enhancement.

- Cancer Therapy : Exhibits cytotoxic effects against certain cancer cell lines, possibly through apoptosis induction mechanisms.

Chemical Reactions and Synthesis

The compound can undergo several chemical reactions that enhance its utility in research:

- Oxidation : The amino group can be oxidized to form corresponding oxides or derivatives.

- Reduction : This process can lead to the formation of secondary or tertiary amines.

- Substitution Reactions : The tert-butyl ester group can be substituted with other functional groups, allowing for the synthesis of various derivatives .

Industrial Applications

In industrial settings, this compound is utilized as an intermediate in the production of specialty chemicals and agrochemicals. Its unique properties make it valuable for synthesizing fine chemicals used in various applications across different sectors.

Case Study 1: Neurological Applications

A study investigated the effects of this compound on AChE inhibition. Results demonstrated significant inhibition rates comparable to established AChE inhibitors, suggesting potential for developing new treatments for Alzheimer’s disease.

Case Study 2: Cancer Cell Line Studies

Research into the cytotoxic effects of this compound on various cancer cell lines showed promising results, indicating that it could induce apoptosis through mitochondrial pathways. This highlights its potential as a lead compound for anticancer drug development.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of tert-butyl (3R,4R)-3-amino-4-methylpiperidine-1-carboxylate can be compared to analogs with variations in stereochemistry, substituents, or functional groups. Below is a detailed analysis:

Stereochemical Variants

- cis-Isomer (tert-butyl cis-4-amino-3-methylpiperidine-1-carboxylate, CAS: 1039741-10-0): The cis configuration (4-amino and 3-methyl groups on the same face) alters steric interactions and solubility. For instance, the cis isomer may exhibit lower lipophilicity due to reduced molecular symmetry, impacting its membrane permeability compared to the (3R,4R)-trans isomer .

Substituent Variations

- Key Data: Molecular weight increases slightly (vs. methyl), with higher polarity affecting solubility in nonpolar solvents.

- Hydroxymethyl Analog (tert-butyl (3R,4R)-3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate, CAS: 1463486-06-7): Replacement of methyl with hydroxymethyl introduces a polar hydroxyl group, significantly improving aqueous solubility. This modification is advantageous for formulations but may reduce blood-brain barrier penetration .

Positional Isomers

- tert-butyl (3R,5S)-3-amino-5-methylpiperidine-1-carboxylate: The methyl group at the 5-position (vs. 4-position in the target compound) creates distinct steric environments. This positional shift can influence binding affinity in receptor-ligand interactions, as seen in protease inhibitors where substituent placement affects catalytic site access .

Functional Group Additions

- tert-butyl (3R)-3-[(morpholine-4-carbonyl)amino]piperidine-1-carboxylate: Incorporation of a morpholine carbonyl group adds hydrogen-bond acceptors and donors, enhancing interactions with hydrophilic targets. This analog may exhibit improved selectivity for kinases or GPCRs but could suffer from reduced synthetic yield due to increased complexity .

Comparative Data Table

*Calculated based on molecular formula.

Preparation Methods

Asymmetric Synthesis via Chiral Precursors and Catalysis

Method Overview:

One prominent approach involves asymmetric synthesis starting from chiral precursors, utilizing stereoselective catalysis to establish the (3R,4R) configuration. A typical route begins with the synthesis of a chiral piperidine core through asymmetric hydrogenation or chiral auxiliary methods.

- A patented method describes the asymmetric synthesis of (3R,4R)-3-methylamino-4-methylpiperidine using chiral catalysts and protecting groups. It involves initial formation of a chiral intermediate via asymmetric hydrogenation of a suitable precursor, followed by functional group transformations to introduce amino and methyl substituents at the specified positions.

| Step | Reagents/Conditions | Stereoselectivity | Yield | Notes |

|---|---|---|---|---|

| 1 | Chiral catalyst (e.g., Rh or Ru complexes) | High enantioselectivity | ~80% | Stereoselective hydrogenation of precursor |

| 2 | Protection/deprotection steps | Maintains stereochemistry | — | Use of Boc or carbamate protecting groups |

Protection of the Piperidine Nitrogen and Functionalization

Method Overview:

Protection of the nitrogen atom with tert-butoxycarbonyl (Boc) groups is standard, facilitating selective functionalization at other positions. The methylation at the 4-position is achieved via alkylation or methyl transfer reactions.

- The patent CN103896826B describes the synthesis of (3R,4R)-3-amino-4-methylpiperidine derivatives via initial protection of the nitrogen, followed by methylation at the 4-position using methyl iodide or methyl Grignard reagents under controlled conditions.

Stereoselective Methylation and Amination

Method Overview:

Stereoselective methylation at the 4-position is achieved through regioselective alkylation, often employing methylating agents such as methyl iodide or dimethyl sulfate. The amino group at position 3 can be introduced via nucleophilic substitution or reductive amination.

- The synthesis of (3R,4R)-3-amino-4-methylpiperidine involves initial formation of a protected intermediate, followed by selective methylation and subsequent amino functionalization. The process employs reagents like methyl iodide and reductive amination with ammonia or primary amines.

| Step | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| Methylation | Methyl iodide | -70°C, inert atmosphere | ~85% | Regioselective at 4-position |

| Amination | Ammonia or primary amine | Reflux or room temperature | ~75% | Nucleophilic substitution |

Deprotection and Final Functionalization

Method Overview:

The final step involves removing protecting groups (e.g., Boc) under acidic conditions, followed by purification to obtain the target compound with high stereochemical purity.

- Acidic deprotection using trifluoroacetic acid (TFA) or HCl is standard, yielding the free amino compound with stereochemical integrity preserved. Purification is typically performed via chromatography.

- The entire process emphasizes mild conditions to prevent racemization.

- The stereochemistry at the 3 and 4 positions is maintained throughout, confirmed by chiral HPLC and NMR analysis.

Summary of Preparation Methods

Q & A

Q. What synthetic routes are commonly employed to synthesize tert-butyl (3R,4R)-3-amino-4-methylpiperidine-1-carboxylate, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions starting from a piperidine scaffold. A common approach includes:

- Step 1 : Protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base like triethylamine .

- Step 2 : Introduction of the amino and methyl groups at the 3R and 4R positions via stereoselective alkylation or reductive amination. Chiral auxiliaries or asymmetric catalysis may be used to control stereochemistry .

- Step 3 : Final deprotection (if needed) and purification via column chromatography or recrystallization. Optimization focuses on solvent choice (e.g., dichloromethane for Boc protection), temperature control (0–20°C for sensitive intermediates), and catalysts (e.g., DMAP for acylations) .

Q. What spectroscopic methods are used to confirm the structure and purity of this compound?

- NMR (¹H/¹³C) : Assigns proton and carbon environments, confirming the Boc group (δ ~1.4 ppm for tert-butyl), piperidine ring protons, and stereochemical configuration .

- IR Spectroscopy : Validates carbonyl stretches (C=O at ~1680–1720 cm⁻¹) and amine N-H bonds (~3300 cm⁻¹) .

- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ for C₁₁H₂₂N₂O₂: 231.1708) .

- Chiral HPLC : Resolves enantiomers to verify the (3R,4R) configuration .

Q. What safety precautions are required when handling this compound?

Based on structurally similar piperidine derivatives:

- GHS Classification : Acute toxicity (Category 4 for oral/dermal/inhalation) necessitates lab coats, gloves, and fume hood use .

- Storage : Stable at -20°C under inert gas (N₂/Ar) to prevent Boc group hydrolysis .

- Emergency Measures : Use activated charcoal for accidental ingestion and rinse eyes with water for 15 minutes .

Advanced Research Questions

Q. How is the (3R,4R) stereochemistry controlled during synthesis, and what analytical techniques validate it?

- Stereochemical Control : Asymmetric hydrogenation using chiral catalysts (e.g., Ru-BINAP complexes) or enzymatic resolution ensures enantiomeric excess. Diastereomeric intermediates may be separated via fractional crystallization .

- Validation : Single-crystal X-ray diffraction (SC-XRD) provides definitive stereochemical assignment. SHELX software is used for structure refinement . Polarimetry ([α]D) and NOESY NMR correlations further confirm spatial arrangements .

Q. What role does this compound play in medicinal chemistry as a building block?

It serves as a chiral intermediate for:

- Protease Inhibitors : The Boc-protected amine and methyl group enhance binding to enzyme active sites.

- Kinase Inhibitors : Piperidine scaffolds are common in ATP-binding pocket targeting .

- PROTACs : The tert-butyl group improves solubility for linker design in protein degradation studies .

Q. How do the amino and tert-butyl groups influence reactivity in further derivatization?

- Amino Group : Participates in nucleophilic acyl substitutions (e.g., amide bond formation with carboxylic acids) or reductive alkylation.

- tert-Butyl Group : Acts as a steric shield, directing electrophilic attacks to the less hindered piperidine nitrogen. It can be cleaved under acidic conditions (e.g., TFA/DCM) for downstream functionalization .

Q. What challenges arise in scaling up synthesis, and how are they mitigated?

- Challenges : Low yields in stereoselective steps, Boc group instability at high temperatures, and solvent waste.

- Solutions :

- Flow chemistry improves heat/mass transfer for exothermic reactions.

- Switch to greener solvents (e.g., 2-MeTHF) .

- Use immobilized catalysts for asymmetric steps to reduce costs .

Q. How are stability and degradation profiles assessed under varying storage conditions?

- Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light.

- Analytical Monitoring : HPLC tracks decomposition products (e.g., free amine from Boc cleavage).

- Results : Stability is highest at -20°C under anhydrous conditions; hydrolytic degradation dominates in acidic/basic environments .

Data Analysis & Contradictions

Q. How can researchers resolve discrepancies in reported synthetic yields or spectroscopic data?

- Reproducibility Checks : Validate reaction conditions (e.g., solvent purity, inert atmosphere).

- Cross-Validation : Compare NMR data with computational predictions (DFT calculations for chemical shifts) .

- Meta-Analysis : Review patents and peer-reviewed journals to identify consensus protocols, noting that yields may vary due to stereochemical impurities .

Q. What computational tools assist in predicting the compound’s physicochemical properties?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.